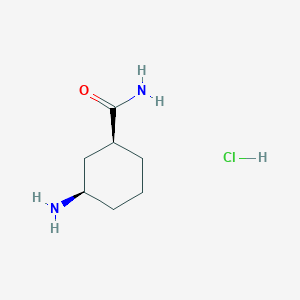

(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride

Overview

Description

The compound “(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride” is a chiral amine . Chiral amines are valuable building blocks in pharmaceuticals and fine chemicals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a study discusses the use of enzymes such as ene reductase (ER) and alcohol dehydrogenase (ADH) for the synthesis of similar chiral active pharmaceutical ingredients (APIs) .Molecular Structure Analysis

The molecular structure of this compound would likely be similar to that of other cyclohexane derivatives .Chemical Reactions Analysis

The compound may undergo reactions similar to other amines and cyclohexane derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other cyclohexane derivatives .Scientific Research Applications

Ferroptosis-Driven Leukemia Therapy

(a) Background and Mechanisms: Ferroptosis is a novel form of regulated cell death that relies on iron and lipid peroxidation. Unlike apoptosis, necrosis, or autophagy, ferroptosis has distinct features and mechanisms . In leukemia, targeting ferroptosis shows promise as a therapeutic strategy. The latest research explores how ferroptosis can revolutionize leukemia treatment.

(b) Role of Nanotechnology: Nanomedicine, including nanotechnology, plays a crucial role in enhancing ferroptosis-driven leukemia therapies. By improving the delivery and efficacy of ferroptosis-inducing agents, nanotechnology opens new avenues for treatment and diagnosis. Researchers are investigating nanomaterials and other novel technologies to optimize leukemia therapy .

© Challenges and Opportunities: While the potential of ferroptosis-targeted therapies is exciting, challenges remain. Further research is needed to fully realize the clinical potential of this innovative approach. Overcoming obstacles related to iron availability and optimizing reagents will be essential .

Pharmaceutical Applications

(a) Therapeutic Potential: “(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride” has gained attention for its therapeutic applications. Researchers explore its potential as a building block for synthesizing biologically active molecules. Its unique chemical structure makes it valuable in drug discovery.

(b) Drug Design and Synthesis: Scientists use this compound to create derivatives with specific pharmacological properties. It serves as a scaffold for designing new drugs, especially in areas like cancer, neurodegenerative diseases, and infectious diseases.

Biomedical Imaging Agents

(a) Fluorescent Probes: The compound’s structural features allow modification for fluorescent labeling. Researchers use it as a probe for imaging biological processes, such as tracking cellular uptake or studying drug distribution.

(b) MRI Contrast Agents: By incorporating paramagnetic elements, this compound can serve as an MRI contrast agent. Its stability and low toxicity make it attractive for non-invasive imaging.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride, also known as EN300-1697460, is the enzyme glutathione peroxidase 4 (GPx4) . GPx4 plays a crucial role in protecting the cell from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .

Mode of Action

(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride interacts with GPx4 and inhibits its activity .

Biochemical Pathways

The inhibition of GPx4 by (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride affects the lipid peroxidation pathway. The accumulation of lipid peroxides due to the lack of GPx4 activity leads to ferroptosis, a form of regulated cell death . Additionally, the compound’s interaction with GPx4 also impacts the mTOR signaling pathway, which is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

Pharmacokinetics

It is known that the compound’s toxicity to normal cells and its poor pharmacokinetic characteristics limit its clinical application .

Result of Action

The inhibition of GPx4 by (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride leads to the accumulation of lipid peroxides, causing oxidative damage and ultimately leading to ferroptosis . This results in decreased cell viability, inhibition of spheroid formation, and disruption of cell migration in vitro .

properties

IUPAC Name |

(1S,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFBGXVDLNNMDE-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2307738-42-5 | |

| Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2523924.png)

![N-[(3-butoxyphenyl)methyl]-2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2523937.png)

![3-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2523938.png)

![7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2523939.png)

![ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2523942.png)

![N-(3-ethynylphenyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2523945.png)